5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, and a dioxoloquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dioxoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the methoxybenzoyl group: This can be accomplished through an acylation reaction using 4-methoxybenzoyl chloride and a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets such as DNA and enzymes. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits biological activities such as anti-cancer properties.
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and are known for their anti-malarial activities.
Uniqueness
5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its combination of a fluorophenyl group, a methoxybenzoyl group, and a dioxoloquinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO5/c1-30-18-8-4-16(5-9-18)24(28)20-13-27(12-15-2-6-17(26)7-3-15)21-11-23-22(31-14-32-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPTPMJXWVDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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